molecular formula C18H34O2 B15141988 (10Z)-10-Heptadecenoic acid methyl ester-d3

(10Z)-10-Heptadecenoic acid methyl ester-d3

Cat. No.: B15141988
M. Wt: 285.5 g/mol
InChI Key: JNSUZRHLHDQGPN-ZDJLJVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(10Z)-10-Heptadecenoic acid methyl ester-d3 is a deuterated fatty acid methyl ester. This compound is a derivative of heptadecenoic acid, where the hydrogen atoms at specific positions are replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and reaction mechanisms due to the unique properties of deuterium.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10Z)-10-Heptadecenoic acid methyl ester-d3 typically involves the esterification of (10Z)-10-Heptadecenoic acid with methanol-d3 (deuterated methanol). The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction proceeds as follows:

(10Z)-10-Heptadecenoic acid+Methanol-d3Acid Catalyst(10Z)-10-Heptadecenoic acid methyl ester-d3+Water\text{(10Z)-10-Heptadecenoic acid} + \text{Methanol-d3} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} (10Z)-10-Heptadecenoic acid+Methanol-d3Acid Catalyst​(10Z)-10-Heptadecenoic acid methyl ester-d3+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of deuterated methanol in large quantities is essential for industrial production.

Chemical Reactions Analysis

Types of Reactions

(10Z)-10-Heptadecenoic acid methyl ester-d3 can undergo various chemical reactions, including:

    Oxidation: The double bond in the heptadecenoic acid moiety can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base, such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Amides or ethers, depending on the nucleophile used.

Scientific Research Applications

(10Z)-10-Heptadecenoic acid methyl ester-d3 is widely used in scientific research due to its deuterium labeling. Some applications include:

    Metabolic Studies: Used to trace metabolic pathways in biological systems, as deuterium-labeled compounds can be distinguished from their non-labeled counterparts using mass spectrometry.

    Reaction Mechanism Studies: Helps in understanding the mechanisms of chemical reactions by observing the behavior of deuterium atoms.

    Pharmaceutical Research: Used in the development of deuterated drugs, which may have improved pharmacokinetic properties compared to their non-deuterated analogs.

    Industrial Applications: Used in the production of deuterated solvents and reagents for various chemical processes.

Mechanism of Action

The mechanism of action of (10Z)-10-Heptadecenoic acid methyl ester-d3 in biological systems involves its incorporation into metabolic pathways. The deuterium atoms in the compound can affect the rate of enzymatic reactions, providing insights into the role of hydrogen atoms in these processes. The molecular targets and pathways involved include fatty acid metabolism and lipid biosynthesis.

Comparison with Similar Compounds

Similar Compounds

    (10Z)-10-Heptadecenoic acid methyl ester: The non-deuterated version of the compound.

    (10Z)-10-Heptadecenoic acid ethyl ester: An ester derivative with an ethyl group instead of a methyl group.

    (10Z)-10-Heptadecenoic acid: The parent fatty acid without esterification.

Uniqueness

The uniqueness of (10Z)-10-Heptadecenoic acid methyl ester-d3 lies in its deuterium labeling. This modification provides distinct advantages in research applications, such as improved stability and the ability to trace metabolic pathways. The presence of deuterium can also lead to differences in reaction rates and mechanisms compared to non-deuterated analogs, making it a valuable tool in scientific studies.

Properties

Molecular Formula

C18H34O2

Molecular Weight

285.5 g/mol

IUPAC Name

trideuteriomethyl (Z)-heptadec-10-enoate

InChI

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h8-9H,3-7,10-17H2,1-2H3/b9-8-/i2D3

InChI Key

JNSUZRHLHDQGPN-ZDJLJVEESA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)CCCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCC=CCCCCCCCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.